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Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

Cat. No.: B1242247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxyphenylacetone (4-HPA), also known as p-hydroxyphenylacetone, is an aromatic

compound with the chemical formula C₉H₁₀O₂. It is a structural analog of acetaminophen and a

metabolite of amphetamine in humans.[1][2] This technical guide provides a comprehensive

overview of the current toxicological knowledge of 4-Hydroxyphenylacetone, with a focus on

its metabolic activation, hepatotoxicity, and known safety data. This document is intended to

serve as a resource for researchers and professionals involved in drug development and

chemical safety assessment.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxyphenylacetone is provided in

the table below.
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Property Value Reference

Molecular Formula C₉H₁₀O₂ [2][3]

Molar Mass 150.177 g/mol [2]

CAS Number 770-39-8 [2][3]

Appearance
White to off-white crystalline

solid

Melting Point 84-87 °C

Boiling Point 289.5 °C at 760 mmHg

Solubility Soluble in organic solvents

Toxicological Data
Acute Toxicity
Specific LD₅₀ values for 4-Hydroxyphenylacetone from oral, dermal, or inhalation routes are

not readily available in the published literature. General hazard statements from safety data

sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.

[3]

Hepatotoxicity
The primary toxicological concern associated with 4-Hydroxyphenylacetone is its potential for

hepatotoxicity. In vitro studies using rat liver slices have demonstrated that 4-HPA is

significantly more hepatotoxic than its structural analog, acetaminophen.[1]
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Organism/Test
System

Concentration Exposure Time
Observed
Effect

Reference

Rat Liver Slices 5 mM 6 hours

Approximately

50% death of

hepatocytes

[1]

Rat Liver Slices up to 50 mM 6 hours

No toxicity

observed (for

acetaminophen)

[1]

The increased hepatotoxicity of 4-HPA is attributed to a higher rate of metabolic activation to a

reactive intermediate compared to acetaminophen.[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is currently no publicly available data from studies assessing the genotoxicity (e.g., Ames

test, micronucleus assay), carcinogenicity, or reproductive and developmental toxicity of 4-
Hydroxyphenylacetone.

Metabolism and Mechanism of Toxicity
The hepatotoxicity of 4-Hydroxyphenylacetone is intrinsically linked to its metabolism. Similar

to acetaminophen, 4-HPA is metabolized by cytochrome P450 enzymes in the liver.[1] This

metabolic process leads to the formation of a highly reactive quinone methide intermediate.

This intermediate is then detoxified by conjugation with glutathione (GSH).[1] However, the rate

of formation of the glutathione conjugate with 4-HPA is reported to be 8.5-fold greater than that

with acetaminophen, suggesting a more rapid and extensive formation of the reactive

intermediate.[1] When glutathione stores are depleted, the reactive quinone methide can

covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and

ultimately, hepatocyte necrosis.[1]

The administration of N-acetylcysteine (NAC), a precursor for glutathione synthesis, has been

shown to protect liver slices from 4-HPA-induced toxicity, further supporting the role of

glutathione depletion in its mechanism of toxicity.[1]
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Metabolic Pathway of 4-Hydroxyphenylacetone
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Metabolic activation and detoxification pathway of 4-Hydroxyphenylacetone.

Experimental Protocols
In Vitro Hepatotoxicity in Rat Liver Slices
This protocol is based on the methodology described in the study comparing the toxicity of 4-
Hydroxyphenylacetone and acetaminophen.[1]
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Experimental Workflow: In Vitro Hepatotoxicity

Prepare precision-cut liver slices
from male Sprague-Dawley rats

Incubate slices in Waymouth's medium

Expose slices to varying concentrations
of 4-HPA or Acetaminophen

Incubate for 6 hours

Assess hepatocyte viability
(e.g., Trypan blue exclusion)

Analyze results and determine
concentration-response relationship

Click to download full resolution via product page

Workflow for assessing in vitro hepatotoxicity in rat liver slices.

Detailed Methodology:

Animal Model: Male Sprague-Dawley rats are used as the source for liver tissue.

Liver Slice Preparation: Precision-cut liver slices (typically 200-250 µm thick) are prepared

using a Krumdieck tissue slicer.
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Incubation: Liver slices are incubated in Waymouth's medium, supplemented with

appropriate nutrients and antibiotics, under a carbogen (95% O₂ / 5% CO₂) atmosphere.

Test Substance Exposure: Slices are exposed to various concentrations of 4-
Hydroxyphenylacetone (e.g., 0.1 mM to 10 mM) or a control substance (e.g.,

acetaminophen). A vehicle control group is also included.

Duration of Exposure: The incubation period is typically 6 hours.

Viability Assessment: Hepatocyte viability is assessed using methods such as the trypan

blue exclusion assay, which stains non-viable cells blue, or by measuring the leakage of

lactate dehydrogenase (LDH) into the culture medium.

Data Analysis: The percentage of viable hepatocytes is determined for each concentration,

and a concentration-response curve is generated to determine the concentration that causes

50% toxicity (TC₅₀).

Standard Protocol for Ames Test (Bacterial Reverse
Mutation Test)
As no specific genotoxicity data for 4-Hydroxyphenylacetone is available, this section outlines

a standard protocol for the Ames test, a widely used method for assessing mutagenicity.

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that

carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for

histidine and will not grow on a histidine-free medium. The test assesses the ability of a

chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the

bacteria to grow on a histidine-free medium.

Methodology:

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535,

TA1537) with different types of mutations are used to detect various types of mutagens.

Metabolic Activation: The test is performed both with and without an exogenous metabolic

activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent

compound and its metabolites.
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Exposure: The bacterial strains are exposed to a range of concentrations of 4-
Hydroxyphenylacetone on agar plates with a minimal amount of histidine.

Incubation: The plates are incubated for 48-72 hours at 37°C.

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation

and can now grow) is counted for each concentration and compared to the number of

spontaneous revertant colonies in the negative control.

Interpretation: A substance is considered mutagenic if it produces a dose-dependent

increase in the number of revertant colonies that is significantly higher than the background

level.

Standard Protocol for In Vivo Micronucleus Assay
This protocol describes a standard in vivo micronucleus assay, a common test for detecting

chromosomal damage.

Principle: The micronucleus test identifies substances that cause cytogenetic damage, leading

to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of

dividing cells. These micronuclei are formed from chromosome fragments or whole

chromosomes that are not incorporated into the daughter nuclei during cell division.

Methodology:

Animal Model: Typically, mice or rats are used.

Dosing: Animals are administered 4-Hydroxyphenylacetone, usually via oral gavage or

intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control group

are included.

Tissue Collection: Bone marrow is collected from the animals at specific time points after

dosing (e.g., 24 and 48 hours).

Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared

on microscope slides.
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Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange) to

visualize the micronuclei.

Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood

cells) is determined by microscopic examination.

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated

cells in the treated groups compared to the control group indicates that the substance has

clastogenic or aneugenic potential.

Conclusion
The available toxicological data for 4-Hydroxyphenylacetone primarily highlights its potential

for hepatotoxicity, which appears to be more potent than that of acetaminophen due to a higher

rate of metabolic activation to a reactive quinone methide intermediate. The mechanism of

toxicity involves the depletion of glutathione and subsequent covalent binding of the reactive

metabolite to cellular macromolecules.

Significant data gaps exist regarding the acute toxicity (LD₅₀), genotoxicity, carcinogenicity, and

reproductive toxicity of 4-Hydroxyphenylacetone. Further studies employing standardized

toxicological testing protocols are necessary to provide a more complete and comprehensive

safety profile for this compound. The experimental protocols outlined in this guide provide a

framework for conducting such investigations. Researchers and drug development

professionals should exercise caution and consider the potential for hepatotoxicity when

working with or developing applications for 4-Hydroxyphenylacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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